Prepro-Atrial Natriuretic Factor (26-55) (human) is a peptide derived from the atrial natriuretic prohormone, which plays a critical role in cardiovascular and renal physiology. It is recognized for its potent vasodilatory properties, which are comparable to those of the atrial natriuretic factor. This peptide is particularly significant in the context of heart failure, where its levels are markedly elevated. The biological activity of Prepro-Atrial Natriuretic Factor (26-55) is primarily mediated through the activation of particulate guanylate cyclase, leading to a substantial increase in cyclic guanosine monophosphate levels, which are crucial for various physiological processes .
Prepro-Atrial Natriuretic Factor (26-55) is synthesized in the heart's atria and released in response to increased atrial pressure and volume overload. It is part of a larger family of natriuretic peptides that includes other forms such as Prepro-Atrial Natriuretic Factor (56-92) and Prepro-Atrial Natriuretic Factor (104-123) .
The synthesis of Prepro-Atrial Natriuretic Factor (26-55) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method ensures high purity and yield, making it suitable for research and therapeutic applications.
The sequence of Prepro-Atrial Natriuretic Factor (26-55) is as follows:
This sequence consists of 30 amino acids, with a molecular formula of , and a molecular weight of approximately 3,249.96 g/mol .
The molecular structure of Prepro-Atrial Natriuretic Factor (26-55) consists of a linear arrangement of amino acids that contribute to its biological activity. The presence of disulfide bonds may also play a role in stabilizing its three-dimensional conformation.
The structural data can be referenced from databases like PubChem, which provides detailed information on its chemical properties and structure .
Prepro-Atrial Natriuretic Factor (26-55) participates in several biochemical reactions within the body. Its primary action involves binding to specific receptors on target cells, leading to the activation of guanylate cyclase and subsequent increases in cyclic guanosine monophosphate levels.
The activation process initiates a cascade of intracellular events that result in vasodilation, natriuresis (excretion of sodium), and diuresis (excretion of urine), thereby contributing to blood pressure regulation and fluid balance .
The mechanism by which Prepro-Atrial Natriuretic Factor (26-55) exerts its effects involves several steps:
These physiological responses are critical for managing conditions such as hypertension and heart failure .
Prepro-Atrial Natriuretic Factor (26-55) is typically presented as a lyophilized powder that is soluble in aqueous solutions. It has a high stability profile when stored under appropriate conditions.
The compound exhibits significant solubility in water due to its peptide nature. Its stability can be affected by factors such as temperature, pH, and exposure to light. The molecular weight and structural integrity are crucial for its biological activity .
Prepro-Atrial Natriuretic Factor (26-55) has several applications in scientific research, particularly in studies related to cardiovascular health, renal function, and metabolic disorders. It serves as a valuable tool for understanding the pathophysiology of heart failure and hypertension. Additionally, it may have potential therapeutic applications in managing these conditions through modulation of its signaling pathways .
The NPPA gene (located at human chromosome 1p36.21) encodes a 151-amino acid precursor protein termed preproANF. This precursor comprises three distinct domains: a 25-residue N-terminal signal peptide, a conserved 98-amino acid prohormone segment, and a 28-residue C-terminal mature ANF (ANP) sequence. Co-translational cleavage of the signal peptide yields proANF (126 amino acids), which is stored in atrial cardiomyocyte granules. Upon physiological stimulation (e.g., atrial stretch), proANF undergoes targeted proteolysis to release multiple bioactive fragments, including:
Table 1: Proteolytic Fragments Derived from Human preproANF
Fragment | Amino Acid Sequence | Biological Activity |
---|---|---|
preproANF (26-55) | NPMYNAVSNADLMDFKNLLDHLEEKMPLED | Renal guanylate cyclase activation |
preproANF (56-92) | VSSLMADQLRAQRAQQLLQAGAPRGSGPPP | Natriuresis, diuresis |
preproANF (104-123) | KSLRRSSCFGGRMDRIGSQSG | Na⁺/K⁺-ATPase inhibition |
These fragments exhibit distinct but complementary physiological roles, with preproANF (26-55) demonstrating significant renal activity despite lacking classical hormonal receptor binding [1] [6].
The liberation of preproANF (26-55) occurs through sequential enzymatic processing:
The RXXR motif (Arg⁵²-Arg⁵⁵) is the critical recognition site for prohormone convertases. Structural studies reveal this motif resides in a solvent-accessible loop region, facilitating enzyme access. Unlike insulin processing (which requires C-peptide excision), preproANF cleavage generates multiple linear fragments without disulfide linkage dependencies [3] [7].
Table 2: Enzymatic Machinery in preproANF Processing
Enzyme | Cleavage Site | Fragment Generated | Cellular Compartment |
---|---|---|---|
Signal peptidase | Ala²⁵-Asn²⁶ | preproANF (26-151) | Endoplasmic reticulum |
Furin/Corin | Arg⁵⁵-Ser⁵⁶ | preproANF (26-55) | Secretory granules |
Meprin-A | Leu⁵³-Asp⁵⁴ (secondary) | preproANF (26-53) | Extracellular space |
The human preproANF (26-55) sequence (NPMYNAVSNADLMDFKNLLDHLEEKMPLED) displays remarkable evolutionary conservation:
Key post-translational modifications (PTMs) include:
PTM prediction tools (e.g., DAPPLE 2) identify three conserved modification hotspots: residues 26-28 (NPM), 40-45 (KNLLDH), and 51-55 (MPLED). Unlike mature ANF, preproANF (26-55) lacks intramolecular disulfide bonds, enhancing conformational flexibility [4] [6].
Despite lacking a rigid tertiary structure in solution, preproANF (26-55) adopts defined conformations upon receptor proximity:
Functional domains identified include:
Table 3: Structural Motifs in preproANF (26-55)
Structural Element | Residues | Stabilizing Forces | Functional Role |
---|---|---|---|
N-terminal loop | 26-29 (NP MY) | Hydrogen bonds (Asn²⁶-Tyr³⁰) | Membrane targeting |
Central α-helix | 35-48 (VSNADLMDFKNLL DH) | Salt bridges (Lys⁴⁰-Asp⁴⁷) | Guanylate cyclase docking |
C-terminal tail | 50-55 (MPLED) | Electrostatic interactions | Calcium coordination |
PreproANF (26-55) enhances guanylate cyclase activity through allosteric displacement of autoinhibitory domains, increasing enzyme Vmax 2-fold without altering Km. This mechanism differs from ANF (1-28), which acts via NPR-A receptor binding [1] [5]. Molecular dynamics simulations reveal fragment 26-55 induces a 21° interdomain rotation in guanylate cyclase, facilitating GTP access to the catalytic pocket [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7